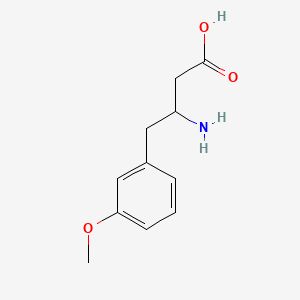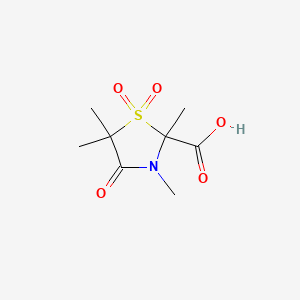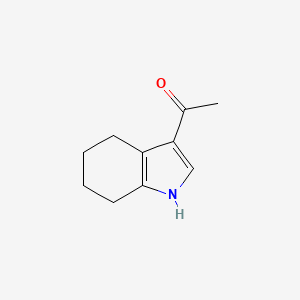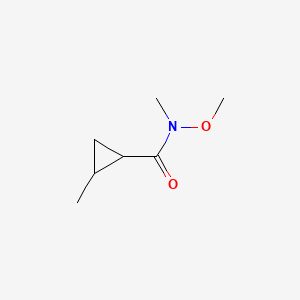![molecular formula C8H6N2O B575928 10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene CAS No. 186418-49-5](/img/structure/B575928.png)
10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an oxazole ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry.
Preparation Methods
The synthesis of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogenation or alkylation, leading to the formation of various derivatives with potential biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole have shown promise as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents . These properties make it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole can be compared with other nitrogen-containing heterocycles such as pyrrolopyrazine and pyrroloquinoline. While these compounds share some structural similarities, 5H-Pyrrolo[2’,3’:4,5]pyrrolo[1,2-c][1,3]oxazole is unique due to its specific ring fusion pattern and the presence of an oxazole ring
Properties
CAS No. |
186418-49-5 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.149 |
IUPAC Name |
5H-pyrrolo[1,2]pyrrolo[2,5-a][1,3]oxazole |
InChI |
InChI=1S/C8H6N2O/c1-2-9-7-3-6-4-11-5-10(6)8(1)7/h1-4H,5H2 |
InChI Key |
FNLWWELTGYGREC-UHFFFAOYSA-N |
SMILES |
C1N2C3=CC=NC3=CC2=CO1 |
Synonyms |
5H-Pyrrolo[2,3:4,5]pyrrolo[1,2-c]oxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)





